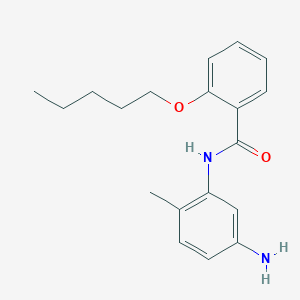
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2O2, with a molecular weight of approximately 312.4 g/mol. The compound features:
- Amine Group : Enhances solubility and potential interactions with biological targets.
- Benzamide Moiety : Key for biological activity, influencing binding to receptors and enzymes.
- Pentyloxy Substituent : Modulates hydrophobic interactions, potentially affecting pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways.
- Receptors : The structural characteristics allow for potential binding to receptors, which may modulate signaling pathways critical in various cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly:
- Antioxidant Properties : Initial studies show potential in scavenging free radicals.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
- Antimicrobial Activity : Some reports suggest efficacy against certain bacterial strains.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | C21H28N2O2 | Longer heptyloxy chain | Enhanced hydrophobicity may improve membrane permeability |
| N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide | C21H28N2O3 | Methoxy group addition | Altered electronic properties could influence receptor binding |
| N-(3-Amino-4-methylphenyl)-2-(pentyloxy)benzamide | C19H24N2O2 | Different amino positioning | Variations may affect pharmacological profiles |
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluating the compound's effect on cancer cell lines indicated a dose-dependent inhibition of cell proliferation, suggesting potential anti-cancer properties.
-
Animal Models :
- Research conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that the compound may act through the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-4-7-12-23-18-9-6-5-8-16(18)19(22)21-17-13-15(20)11-10-14(17)2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEQOIUMLSPLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















